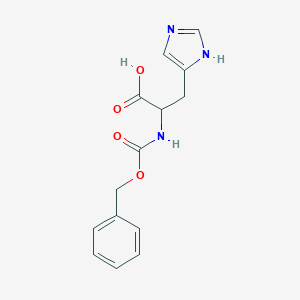

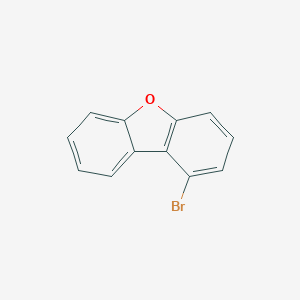

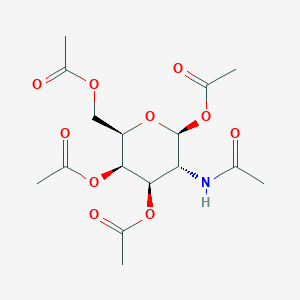

![molecular formula C10H8N2 B008541 5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene CAS No. 102505-34-0](/img/structure/B8541.png)

5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

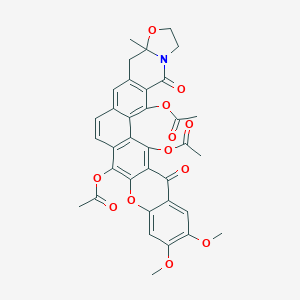

Mesoridazine is a phenothiazine class drug primarily used in the treatment of schizophrenia. It is one of the active metabolites of thioridazine and exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . The compound’s chemical structure includes methylsulfoxy and piperidine functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesoridazine involves several steps:

Starting Material: 2-Methylthiophenothiazine is treated with acetic anhydride to form 10-acetyl-2-methylthiophenothiazine.

Oxidation: This intermediate is then oxidized using hydrogen peroxide.

Deprotection: The acetyl protecting group is removed with potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine.

Industrial Production Methods

Industrial production methods for mesoridazine typically follow the same synthetic route but are optimized for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mesoridazine undergoes several types of chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone.

Reduction: The sulfoxide group can be reduced back to a sulfide.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides are used in substitution reactions.

Major Products

Oxidation: Produces sulfone derivatives.

Reduction: Produces sulfide derivatives.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Mesoridazine has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying phenothiazine derivatives.

Biology: Investigated for its effects on neurotransmitter systems.

Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.

Industry: Used in the development of new antipsychotic drugs

Mechanism of Action

Mesoridazine acts by blocking dopamine receptors in the brain, which helps reduce symptoms of schizophrenia. It also exhibits moderate adrenergic blocking activity and antagonizes 5-hydroxytryptamine (serotonin) in vivo . The compound indirectly affects the reticular formation, reducing neuronal activity without affecting its intrinsic ability to activate the cerebral cortex .

Comparison with Similar Compounds

Similar Compounds

Thioridazine: Mesoridazine is an active metabolite of thioridazine and shares similar pharmacological properties.

Chlorpromazine: Another phenothiazine antipsychotic with similar effects but different side effect profiles.

Fluphenazine: A phenothiazine derivative with a longer duration of action.

Uniqueness

Mesoridazine is unique due to its specific combination of antidopaminergic, antiserotonergic, and antiadrenergic effects. It also has a distinct side effect profile, including the potential for QT-prolongation, which led to its withdrawal from the market in some regions .

Properties

CAS No. |

102505-34-0 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene |

InChI |

InChI=1S/C10H8N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-10H |

InChI Key |

IEPYZNXAKHXMMK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3C4C(C4N=N3)C2=C1 |

Canonical SMILES |

C1=CC=C2C3C4C(C4N=N3)C2=C1 |

Synonyms |

1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

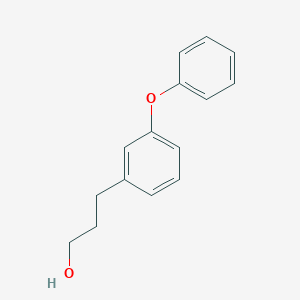

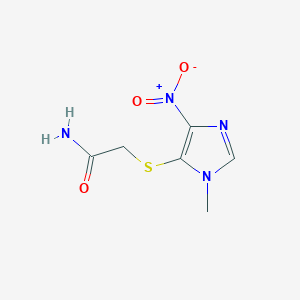

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

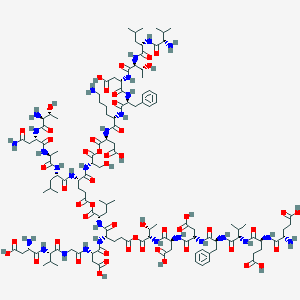

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)